5-trans Latanoprost (free acid)
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Overview
Description
5-trans Latanoprost (free acid) is a derivative of the FP receptor agonist latanoprost (free acid) and the trans isomer of latanoprost. It is a prostaglandin analog that has been studied for its potential in reducing intraocular pressure, similar to other F-type prostaglandins .
Preparation Methods
The synthesis of 5-trans Latanoprost (free acid) involves several steps, starting from the reduction of a lactone group using diisobutylaluminum hydride (DIBAL-H) at very low temperatures. This is followed by hydrolysis under basic conditions to yield the desired compound . Industrial production methods often involve the use of novel intermediates and optimized reaction conditions to achieve high yield and purity .
Chemical Reactions Analysis
5-trans Latanoprost (free acid) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The reduction process is crucial in its synthesis.
Substitution: Common reagents used include DIBAL-H for reduction and various bases for hydrolysis. The major products formed from these reactions are typically other prostaglandin analogs or derivatives.
Scientific Research Applications
5-trans Latanoprost (free acid) has several scientific research applications:
Chemistry: Used as an analytical standard for detecting impurities in commercial preparations of latanoprost.
Biology: Studied for its potential effects on FP receptor activation and intraocular pressure reduction.
Medicine: Investigated for its use in treating glaucoma and other ocular conditions.
Industry: Utilized in the development and quality assessment of pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 5-trans Latanoprost (free acid) involves its interaction with the FP receptor, leading to increased uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure . The molecular targets include the FP receptor and associated pathways involved in ocular pressure regulation .
Comparison with Similar Compounds
5-trans Latanoprost (free acid) is unique due to its trans configuration, which differentiates it from the cis isomer, latanoprost (free acid). Similar compounds include:
Latanoprost (free acid): The cis isomer with similar biological activity.
Travoprost: Another prostaglandin analog used for reducing intraocular pressure.
Tafluprost: Known for its ocular hypotensive effects.
These comparisons highlight the unique structural and functional aspects of 5-trans Latanoprost (free acid) in relation to its isomers and other prostaglandin analogs.
Properties
IUPAC Name |
(E)-7-[(2R)-3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1+/t18?,19?,20-,21?,22?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPFPERDNWXAGS-QUIZXGRPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C([C@@H](C(C1O)C/C=C/CCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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